molecular formula C5H2Br2N2O2 B098540 2,5-Dibromo-3-nitropyridine CAS No. 15862-37-0

2,5-Dibromo-3-nitropyridine

Cat. No. B098540
CAS RN: 15862-37-0
M. Wt: 281.89 g/mol
InChI Key: OQKWPJCAKRVADO-UHFFFAOYSA-N
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Patent
US05445763

Procedure details

77.11 g (354.4 mmol) of 5-bromo-2-hydroxy-3-nitropyridine are heated at 120° C. for 3 hours together with 101.61 g (354.4 mmol) of phosphorus oxytribromide and 33.7 ml (354.4 mmol) of phosphorus tribromide. The reaction mixture is subsequently poured carefully, in small portions, into ice water, stirred for 1 hour and extracted three times with dichloromethane. The organic phase is washed twice with water, dried over sodium sulfate, filtered and freed from the solvent. Chromatographic purification (silica gel/dichloromethane) gives 43.05 g of 2,5-dibromo-3-nitropyridine. ##STR11##
Quantity
77.11 g
Type
reactant
Reaction Step One
[Compound]
Name
phosphorus oxytribromide
Quantity
101.61 g
Type
reactant
Reaction Step One
Quantity
33.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5](O)=[N:6][CH:7]=1.P(Br)(Br)[Br:13]>>[Br:13][C:5]1[C:4]([N+:9]([O-:11])=[O:10])=[CH:3][C:2]([Br:1])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
77.11 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)O)[N+](=O)[O-]
Name
phosphorus oxytribromide
Quantity
101.61 g
Type
reactant
Smiles
Name
Quantity
33.7 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
WASH
Type
WASH
Details
The organic phase is washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Chromatographic purification (silica gel/dichloromethane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=NC=C(C=C1[N+](=O)[O-])Br
Measurements
Type Value Analysis
AMOUNT: MASS 43.05 g
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.